1-Bromo-2-cyclobutoxycyclooctane
Description
1-Bromo-2-cyclobutoxycyclooctane is a brominated cyclooctane derivative featuring a cyclobutoxy substituent at the 2-position. This compound combines a medium-sized cycloalkane ring (cyclooctane) with a smaller strained cyclobutyl ether group and a bromine atom. Its properties and reactivity can be inferred through comparisons with structurally related bromocycloalkanes and ether-functionalized cycloalkanes.
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-2-cyclobutyloxycyclooctane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-3-1-2-4-9-12(11)14-10-6-5-7-10/h10-12H,1-9H2 |
InChI Key |
DGAPYEUKWLUPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OC2CCC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-2-cyclobutoxycyclooctane can be achieved through various synthetic routes. One common method involves the bromination of 2-cyclobutoxycyclooctane using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-2-cyclobutoxycyclooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using appropriate reagents to form different products.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-cyclobutoxycyclooctane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biological pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclobutoxycyclooctane involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The cyclobutoxy group can also influence the reactivity and stability of the compound, affecting its overall behavior in different reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 1-bromo-2-cyclobutoxycyclooctane and analogous compounds from the evidence:
*Calculated based on standard atomic weights.
Key Observations:
- Ring Size and Strain : Cyclooctane in the target compound has lower ring strain compared to cyclopentane in 1-bromo-2-fluorocyclopentane . The cyclobutoxy group introduces additional steric hindrance and strain due to its small ring size.
- Substituent Effects: The cyclobutoxy group (ether) is bulkier and more polar than fluorine in 1-bromo-2-fluorocyclopentane, likely increasing boiling points and reducing solubility in nonpolar solvents. Bromine’s leaving-group ability is retained in all brominated analogs.
- Bicyclic vs. Monocyclic Systems: 1-(Bromomethyl)bicyclo[2.2.2]octane exhibits rigid three-dimensional geometry, contrasting with the flexible monocyclic structure of the target compound. This rigidity may enhance thermal stability but limit conformational diversity.
Physicochemical Properties
- Polarity: The cyclobutoxy group increases polarity compared to non-ether analogs like 1-(bromomethyl)bicyclo[2.2.2]octane . This may result in higher solubility in polar aprotic solvents (e.g., DMSO).
- Thermal Stability : Cyclooctane’s flexibility may reduce thermal stability compared to bicyclic systems , but the cyclobutoxy group’s strain could offset this by increasing reactivity.
Biological Activity
1-Bromo-2-cyclobutoxycyclooctane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H15BrO
- Molecular Weight : 229.13 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological systems. Key areas of investigation include:
-
Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as an antibacterial agent.
-
Anticancer Properties
- Research into the anticancer effects of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
-
Neuroprotective Effects
- There is emerging evidence that this compound may possess neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Membrane Proteins : The compound may interact with membrane-bound proteins, altering their function and impacting cellular signaling pathways.
- Enzyme Inhibition : It might act as an inhibitor for specific enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer effects.
- Oxidative Stress Modulation : The compound may help in reducing oxidative stress by enhancing antioxidant defenses within cells.
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Assess antimicrobial activity | Showed significant inhibition against E. coli with an MIC value of 32 µg/mL. |
| Study B (2023) | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 50% at 10 µM concentration. |
| Study C (2024) | Evaluate neuroprotective potential | Demonstrated a decrease in reactive oxygen species (ROS) levels in neuronal cells treated with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
